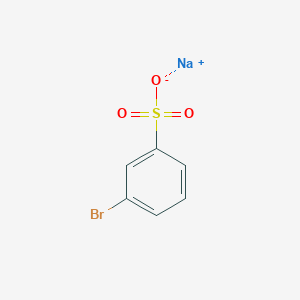

Sodium 3-bromobenzene-1-sulfonate

Description

Contextualization within Organosulfur Chemistry and Halogenated Aromatics

The chemical identity of Sodium 3-bromobenzene-1-sulfonate is rooted in two major classes of compounds: organosulfur compounds and halogenated aromatics.

Organosulfur Chemistry: This branch of chemistry focuses on compounds containing carbon-sulfur bonds. wikipedia.org Nature is rich with organosulfur compounds, which are essential for life; for example, the amino acids cysteine and methionine contain sulfur. wikipedia.orgwikipedia.org In industrial and research settings, organosulfur compounds are integral to the creation of products ranging from pharmaceuticals like sulfa drugs to synthetic polymers. wikipedia.orgbritannica.com The sulfonate group (-SO₃⁻) in this compound places it squarely within this category, imparting properties such as high polarity and water solubility.

Halogenated Aromatics: These are aromatic compounds, typically based on a benzene (B151609) ring, where one or more hydrogen atoms have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). iloencyclopaedia.org These compounds are widely used as intermediates in the synthesis of agrochemicals, pharmaceuticals, and dyes. ontosight.ai The bromine atom on the benzene ring of this compound defines it as a halogenated aromatic. This feature is particularly significant because the carbon-bromine bond provides a reactive handle for chemists to build more complex molecular structures through various coupling reactions. The stability of many halogenated aromatic compounds also makes them persistent in the environment, a subject of extensive study. msdvetmanual.comrsc.org

By possessing both a sulfonate group and a bromine atom, this compound combines the characteristics of both classes, creating a unique reagent with distinct chemical reactivity at different points on the molecule.

Significance as a Versatile Synthetic Intermediate in Advanced Organic Synthesis

An intermediate is a molecule that is formed from reactants and reacts further to give the desired product in a multi-step synthesis. libretexts.org this compound is a prime example of a versatile synthetic intermediate, serving as a foundational building block for a wide array of more complex molecules. ontosight.aivulcanchem.com Its versatility stems from the presence of the two distinct functional groups.

The bromine atom can be readily replaced or used in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as metal-catalyzed cross-coupling reactions. ontosight.ai These reactions are fundamental in modern organic synthesis for constructing the complex carbon skeletons of pharmaceuticals and electronic materials.

Simultaneously, the sodium sulfonate group (SO₃Na) influences the compound's solubility and can also participate in or be transformed through various chemical reactions. ontosight.airsc.org For instance, sulfonate groups are key components in some dyes and can act as leaving groups in certain nucleophilic substitution reactions. This dual reactivity allows chemists to use the compound in a stepwise fashion to build intricate molecular architectures. It serves as a precursor in the synthesis of various high-value products, including pharmaceuticals, agrochemicals, and specialized dyes. ontosight.ai

The strategic placement of the bromo and sulfonate groups at the 1 and 3 positions of the benzene ring also imparts specific regiochemical control during synthesis, allowing for the precise construction of the target molecule. This level of control is crucial in advanced organic synthesis, where the exact arrangement of atoms determines the final properties and function of the compound.

Properties of this compound

| Property | Value |

| CAS Number | 91724-67-3 arctomsci.combldpharm.com1stsci.com |

| Molecular Formula | C₆H₄BrNaO₃S nih.gov |

| Molecular Weight | 259.05 g/mol |

| Appearance | Typically a white to off-white crystalline solid ontosight.ai |

| Solubility | Soluble in water ontosight.ai |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-bromobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO3S.Na/c7-5-2-1-3-6(4-5)11(8,9)10;/h1-4H,(H,8,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVCBLQTUAXKFQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Sodium 3 Bromobenzene 1 Sulfonate

Classical Preparative Routes

Electrophilic Aromatic Sulfonation of Bromobenzene (B47551) Derivatives

The direct sulfonation of bromobenzene is a primary and well-established method for synthesizing the corresponding sulfonic acid, which can then be neutralized to form the sodium salt. ontosight.ai This reaction is a classic example of electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.comwikipedia.org

In this process, bromobenzene is treated with a sulfonating agent, typically fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid, also known as oleum). chemistrysteps.com The actual electrophile is believed to be either sulfur trioxide (SO₃) or its protonated form, ⁺SO₃H. chemistrysteps.commasterorganicchemistry.com The reaction proceeds through the attack of the π-electrons of the bromobenzene ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.comlibretexts.org Subsequent deprotonation of this intermediate by a weak base restores the aromaticity of the ring, yielding 3-bromobenzenesulfonic acid. masterorganicchemistry.com The bromine atom, being an ortho-, para-director and a deactivator, primarily directs the incoming sulfonyl group to the ortho and para positions. However, due to steric hindrance from the bromine atom, the para-isomer (4-bromobenzenesulfonic acid) is generally the major product. The meta-isomer, 3-bromobenzenesulfonic acid, is typically formed as a minor product. The final step involves neutralization with a sodium base, such as sodium hydroxide, to produce sodium 3-bromobenzene-1-sulfonate. ontosight.ai

The reversibility of the sulfonation reaction is a key feature; the sulfonic acid group can be removed by treatment with dilute hot aqueous acid. wikipedia.orgchemistrysteps.com This property can be exploited to control the regioselectivity of other electrophilic substitution reactions by using the sulfonate group as a temporary blocking group. chemistrysteps.com

| Reagent | Conditions | Product |

| Bromobenzene, Fuming Sulfuric Acid | Heating | 3-Bromobenzenesulfonic acid (minor product) |

| 3-Bromobenzenesulfonic acid, Sodium Hydroxide | Neutralization | This compound |

Reduction of 3-bromobenzene-1-sulfonyl Chloride

An alternative classical route involves the reduction of 3-bromobenzene-1-sulfonyl chloride. This method is particularly useful when the corresponding sulfonyl chloride is readily available. A common method for preparing sulfonyl chlorides is through the reaction of a diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst. rsc.org

The reduction of the sulfonyl chloride to the corresponding sodium sulfinate can be accomplished using various reducing agents. A widely used method involves treatment with sodium sulfite (B76179) (Na₂SO₃) in the presence of sodium bicarbonate in an aqueous solution at elevated temperatures. nih.gov Another approach utilizes zinc dust and sodium carbonate in water. nih.gov These methods provide a straightforward pathway to sodium sulfinates from their sulfonyl chloride precursors. For instance, α-toluenesulfonyl chloride-α-d has been reduced to sodium α-toluenesulfinate-α-d using a weakly alkaline solution of sodium sulfite. oregonstate.edu

| Starting Material | Reagents | Product | Reference |

| 3-bromobenzene-1-sulfonyl chloride | Sodium sulfite, Sodium bicarbonate, Water | Sodium 3-bromobenzene-1-sulfinate | nih.gov |

| 3-bromobenzene-1-sulfonyl chloride | Zinc, Sodium carbonate, Water | Sodium 3-bromobenzene-1-sulfinate | nih.gov |

Modern and Advanced Synthetic Approaches

Sulfination of Aryl Bromides Utilizing Sulfur Dioxide Surrogates (e.g., DABSO)

Modern synthetic methods often focus on milder reaction conditions, improved functional group tolerance, and the avoidance of harsh reagents. The use of sulfur dioxide surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), has emerged as a significant advancement in the synthesis of aryl sulfinates. researchgate.net DABSO is a bench-stable solid that serves as a safe and convenient source of sulfur dioxide, which is a toxic gas. researchgate.net

A notable application of this approach is the palladium-catalyzed sulfonylation of aryl bromides. researchgate.netrsc.orgnih.gov This one-pot synthesis involves the reaction of an aryl bromide with DABSO in the presence of a palladium catalyst, such as PdCl₂(AmPhos)₂, and a base like triethylamine (B128534) in a solvent like isopropanol. researchgate.netnih.gov This reaction generates an intermediate aryl sulfinate. A convenient two-step protocol has been developed for the synthesis of sodium aryl sulfinates from aryl bromides and DABSO, which is particularly effective for electron-poor aryl bromides. researchgate.net The process involves the in situ generation of an aryl magnesium or aryl lithium reagent from the aryl bromide, which is then trapped with DABSO, followed by treatment with aqueous sodium carbonate to yield the sodium arylsulfinate. nih.gov

| Aryl Bromide | Reagents | Product | Yield |

| Various aryl bromides | 1. Mg or n-BuLi, 2. DABSO, 3. aq. Na₂CO₃ | Sodium arylsulfinates | Good to excellent |

Photochemical Synthetic Protocols

Photochemical methods offer a unique approach to the synthesis of sulfur-containing compounds by utilizing light to initiate reactions. Photoinduced reactions can proceed under mild conditions and often provide access to reactive intermediates that are difficult to generate through thermal methods. researchgate.net

One such strategy involves the photoinduced three-component reaction of aryl halides, sulfur dioxide, and other reactants. researchgate.net For instance, S-aryl thiosulfonates can be synthesized via a photoinduced reaction of aryldiazonium tetrafluoroborates, sodium metabisulfite (B1197395) (Na₂S₂O₅), and thiourea. researchgate.net While not a direct synthesis of this compound, this illustrates the potential of photochemical methods in forming C-S bonds.

Another relevant photochemical process is the photo-Fries rearrangement of aryl sulfonates, which involves the migration of a sulfonyl group. conicet.gov.ar The photolysis of arylazo sulfonates using visible light can generate aryl radicals, which can then participate in various arylation reactions. acs.org The decomposition of these salts can be influenced by the solvent, with radical pathways favored in organic solvents and ionic pathways in water. acs.org These photochemical approaches highlight the growing interest in using light as a sustainable energy source for organic synthesis. researchgate.netbeilstein-journals.org

Multi-component and One-Pot Synthetic Strategies

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, minimizing waste and simplifying purification procedures. nih.gov These approaches are increasingly being applied to the synthesis of various organic compounds, including those containing sulfur.

For example, a copper-catalyzed one-pot multicomponent synthesis has been developed for 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives starting from methyl 2-bromobenzoate. researchgate.net While this example does not directly produce this compound, it demonstrates the power of MCRs in constructing complex structures from readily available bromoarenes. Similarly, one-pot syntheses of bioactive pyrazole (B372694) derivatives have been achieved through multi-component reactions. mdpi.com The development of one-pot procedures for the synthesis of sodium aryl sulfinates from aryl bromides using DABSO, as mentioned earlier, is another excellent example of this efficient synthetic strategy. researchgate.netresearchgate.netrsc.orgnih.gov These methods often offer advantages such as high atom economy, reduced reaction times, and milder reaction conditions. nih.govmdpi.com

Purification and Isolation Techniques in the Synthesis of this compound

The effective purification and isolation of this compound are critical steps in its synthesis to ensure the removal of unreacted starting materials, byproducts, and other impurities. The choice of purification method largely depends on the synthetic route employed and the nature of the impurities present. Common techniques include recrystallization, chromatography, and extraction.

Recrystallization

Recrystallization is a widely used method for purifying solid compounds. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, a suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

A common procedure involves dissolving the crude this compound in a minimal amount of a suitable hot solvent. Upon cooling, the purified compound crystallizes out of the solution, leaving the more soluble impurities behind. The choice of solvent is crucial for effective purification. While specific recrystallization solvents for this compound are not extensively detailed in the provided search results, general procedures for purifying sodium arylsulfonates often involve solvents like ethanol (B145695) or methanol (B129727). rsc.org For instance, the purification of sodium benzenesulfinate (B1229208) and sodium p-toluenesulfinate has been achieved through recrystallization from ethanol. rsc.org

In some cases, a mixture of solvents may be necessary to achieve the desired solubility profile. The crude product can be dissolved in a hot solvent in which it is highly soluble, and then a second solvent (an anti-solvent) in which the product is poorly soluble is added to induce crystallization.

The table below outlines a general recrystallization process that can be adapted for this compound.

| Step | Description | Key Parameters |

| 1. Solvent Selection | Choose a solvent or solvent system where the solubility of this compound shows a significant temperature dependence. | Solvent polarity, boiling point, solubility of impurities. |

| 2. Dissolution | Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution. | Temperature, stirring. |

| 3. Filtration (Hot) | If insoluble impurities are present, the hot solution is filtered to remove them. | |

| 4. Crystallization | Allow the hot, saturated solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization. | Cooling rate, final temperature. |

| 5. Isolation | The purified crystals are collected by filtration. | |

| 6. Washing | The collected crystals are washed with a small amount of cold solvent to remove any adhering impurities. | |

| 7. Drying | The purified crystals are dried to remove any residual solvent. | Temperature, pressure (vacuum). |

Chromatographic Techniques

Column chromatography is another powerful technique for the purification of organic compounds. rsc.orgethz.ch This method separates components of a mixture based on their differential partitioning between a stationary phase (usually silica (B1680970) gel or alumina) and a mobile phase (a solvent or mixture of solvents). For polar compounds like this compound, a polar stationary phase like silica gel is often used.

The selection of the eluent (mobile phase) is critical for achieving good separation. A solvent system is chosen that allows the desired compound to move down the column at a moderate rate, while the impurities either move faster or slower. The polarity of the eluent can be adjusted by mixing different solvents. For instance, a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. rsc.orgsemanticscholar.org The ratio of these solvents is optimized to achieve the best separation.

High-performance liquid chromatography (HPLC) is a more advanced form of liquid chromatography that uses high pressure to force the solvent through the column, resulting in higher resolution and faster separation times. acs.org HPLC can be used for both analytical and preparative purposes. In the context of this compound synthesis, HPLC can be used to monitor the progress of a reaction and to isolate the pure product. acs.org

The following table summarizes the key aspects of chromatographic purification.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Principle of Separation |

| Column Chromatography | Silica gel, Alumina | Typically a mixture of a non-polar and a polar solvent (e.g., hexane/ethyl acetate). rsc.orgsemanticscholar.org | Differential adsorption onto the stationary phase. |

| High-Performance Liquid Chromatography (HPLC) | Various, including silica-based and polymer-based materials. | A wide range of solvents and buffer solutions. | Differential partitioning between the stationary and mobile phases under high pressure. acs.org |

Extraction

Liquid-liquid extraction is a common work-up procedure used to separate compounds based on their relative solubilities in two different immiscible liquids, typically water and an organic solvent. rsc.org Following a synthesis, the reaction mixture is often quenched with water. The desired product can then be extracted into an organic solvent in which it is more soluble, leaving water-soluble impurities in the aqueous phase.

For a water-soluble salt like this compound, extraction might be used to remove non-polar organic impurities. The crude product would be dissolved in water, and this aqueous solution would be washed with an immiscible organic solvent (e.g., diethyl ether, dichloromethane) to remove any non-polar byproducts. The purified this compound would remain in the aqueous layer.

Conversely, if the synthesis results in the corresponding sulfonic acid (3-bromobenzene-1-sulfonic acid), it could be extracted from an aqueous solution into an organic solvent. Subsequent neutralization with a sodium base would then yield the sodium salt.

Chemical Reactivity and Transformation Mechanisms of Sodium 3 Bromobenzene 1 Sulfonate

Reactivity Governed by the Aromatic Bromo Substituent

The bromine atom attached to the benzene (B151609) ring is a key site for several important organic reactions. Its presence enables the formation of new carbon-carbon and carbon-heteroatom bonds, making sodium 3-bromobenzene-1-sulfonate a valuable building block in organic synthesis.

This compound can serve as a substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming C-C bonds. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. researchgate.netrsc.org For this compound, the bromo substituent acts as the halide component. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. rsc.org The reaction is highly versatile and tolerates a wide range of functional groups. nih.gov The general scheme for the Suzuki-Miyaura coupling of an aryl bromide is depicted below.

| Reactant A | Reactant B | Catalyst | Base | Product |

| Aryl Bromide (e.g., this compound) | Phenylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃, Cs₂CO₃) | Biphenyl derivative |

| General Representation of Suzuki-Miyaura Coupling |

Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. beilstein-journals.orgdiva-portal.org The mechanism involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to give the final product and regenerate the catalyst. ntu.edu.sg The regioselectivity of the Heck reaction can be influenced by both steric and electronic factors. diva-portal.org

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of a good leaving group like bromine, combined with certain reaction conditions, can facilitate nucleophilic aromatic substitution (SNAr). wikipedia.org These reactions typically proceed through two main mechanisms: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism. youtube.commasterorganicchemistry.com

The addition-elimination mechanism is favored when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this pathway, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.commasterorganicchemistry.com

The elimination-addition (benzyne) mechanism occurs under strongly basic conditions and in the absence of activating electron-withdrawing groups. masterorganicchemistry.com This pathway involves the deprotonation of a hydrogen atom ortho to the leaving group, followed by the elimination of the leaving group to form a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com The nucleophile then adds to the benzyne, and subsequent protonation yields the substitution product. masterorganicchemistry.com

The carbon-bromine bond in this compound can undergo homolytic cleavage under certain conditions, such as exposure to heat or light, or in the presence of a radical initiator, to generate an aryl radical. masterorganicchemistry.com This reactivity is harnessed in free-radical bromination reactions, often using reagents like N-bromosuccinimide (NBS) to provide a low, steady concentration of bromine radicals. masterorganicchemistry.com The resulting aryl radical is a highly reactive intermediate that can participate in various subsequent reactions, including hydrogen abstraction or addition to unsaturated systems. uobasrah.edu.iq

Reactivity Governed by the Sulfonate Moiety

The sulfonate group (-SO₃Na) in this compound also imparts significant reactivity to the molecule, primarily through its ability to act as a leaving group and its potential to generate sulfonyl radicals.

Sulfonates are excellent leaving groups in nucleophilic substitution reactions due to the ability of the sulfonate anion to stabilize the negative charge through resonance. fau.edunih.gov The relative reactivity of leaving groups often places sulfonates significantly higher than halides. nih.gov This property makes the sulfonate group susceptible to displacement by a variety of nucleophiles. The efficiency of the sulfonate as a leaving group can be further enhanced by the presence of a chelated metal cation, which can stabilize the developing negative charge on the oxygen atoms of the sulfonate in the transition state. fau.edu

Sodium sulfinates, which can be derived from sulfonates, are well-established precursors for the generation of sulfonyl radicals. researchgate.net This is typically achieved through oxidation, which can be initiated by various methods, including photoredox catalysis or electrochemical means. researchgate.netrsc.org Once formed, the sulfonyl radical is a versatile intermediate that can participate in a wide array of chemical transformations. researchgate.net These include additions to alkenes and alkynes, as well as participation in cascade reactions to form complex heterocyclic structures. researchgate.net The incorporation of a nickel catalyst can facilitate cross-coupling reactions between sulfonyl radicals and aryl bromides. rsc.org

Mechanistic Insights into Sulfonation Reactions

The sulfonation of aromatic compounds, a cornerstone of organic synthesis, is an electrophilic aromatic substitution reaction. masterorganicchemistry.com The reaction of benzene with sulfuric acid, for instance, is a reversible process that yields benzenesulfonic acid and water. youtube.com To favor the formation of the sulfonated product, concentrated sulfuric acid is employed, which increases the concentration of the electrophile and drives the reaction forward. youtube.com Conversely, to reverse the reaction (desulfonation), dilute acidic conditions with heating are used. youtube.com

The electrophile in these reactions is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺. masterorganicchemistry.com The generation of the electrophile often involves the reaction of sulfuric acid with itself. youtube.com The aromatic ring, acting as a nucleophile, attacks the electron-deficient sulfur atom of the electrophile. youtube.com This attack disrupts the aromaticity of the ring and forms a carbocation intermediate, known as a sigma complex or arenium ion. msuniv.ac.in This step is generally the rate-determining step of the reaction. masterorganicchemistry.com In the final step, a weak base, such as water or the bisulfate ion, removes a proton from the carbon atom that formed the new C-S bond, restoring the aromaticity of the ring and yielding the sulfonic acid product. masterorganicchemistry.com

The mechanism of sulfonation has been a subject of continuous investigation, with studies confirming it to be an intermolecular rearrangement. researchgate.net The reactivity of the sulfonyl group can vary significantly, from nucleophilic sulfinates to electrophilic sulfonyl halides, a versatility that is widely exploited in various chemical fields. researchgate.net

Intermolecular and Intramolecular Reaction Pathways

This compound, as a sodium sulfinate salt, is a versatile building block in organic synthesis, participating in a variety of bond-forming reactions. rsc.orgsemanticscholar.org These reactions primarily involve the formation of S-S, N-S, and C-S bonds, leading to the synthesis of a wide array of organosulfur compounds. rsc.orgsemanticscholar.org

S-S Bond Formation: Synthesis of Thiosulfonates

The synthesis of thiosulfonates (R-SO₂S-R¹) from sodium sulfinates represents a key transformation involving S-S bond formation. rsc.org Various methods have been developed to achieve this coupling.

One common approach involves the reaction of sodium sulfinates with thiols under oxidative conditions. rsc.org For example, an iron(III)-catalyzed reaction between thiols and sodium sulfinates under aerobic conditions generates sulfenyl and sulfonyl radicals in situ, which then cross-couple to form thiosulfonates. organic-chemistry.org This method is considered environmentally friendly due to the use of a non-toxic iron catalyst and atmospheric oxygen as the oxidant. organic-chemistry.org Similarly, copper catalysts can be employed for the sulfonylation of disulfides with sodium sulfinates in the presence of air to produce thiosulfonates. organic-chemistry.org

Another strategy involves the use of sulfonyl hydrazides. In a transition-metal-free approach, sulfonyl hydrazides can be converted to thiosulfonates using N-bromosuccinimide (NBS) and 1,4-diazabicyclo[2.2.2]octane (DABCO) under air. researchgate.net A plausible mechanism for this transformation involves the decomposition of the sulfonyl hydrazide and subsequent construction of the S(O₂)-S bond. researchgate.net

The disproportionate coupling of sodium sulfinates themselves can also lead to thiosulfonates. For instance, BF₃·OEt₂ can mediate the radical disproportionate coupling of sodium sulfinates to synthesize both symmetrical and unsymmetrical thiosulfonates under mild conditions. rsc.org

| Reactants | Catalyst/Reagent | Product Type | Reference |

| Thiols and Sodium Sulfinates | Iron(III) / O₂ | Thiosulfonates | organic-chemistry.org |

| Disulfides and Sodium Sulfinates | Copper | Thiosulfonates | organic-chemistry.org |

| Sulfonyl Hydrazides | NBS/DABCO | Thiosulfonates | researchgate.net |

| Sodium Sulfinates | BF₃·OEt₂ | Thiosulfonates | rsc.org |

N-S Bond Formation: Synthesis of Sulfonamides

The formation of an N-S bond from sodium sulfinates is a critical step in the synthesis of sulfonamides (R-SO₂NR¹R²), a class of compounds with significant medicinal applications. rsc.orgbiolmolchem.com

A straightforward method for sulfonamide synthesis involves the direct coupling of sodium sulfinates with amines. organic-chemistry.org For instance, molecular iodine can mediate the coupling of various primary and secondary amines with sodium sulfinates at room temperature to afford sulfonamides in good yields. rsc.org Microwave irradiation has also been utilized to facilitate the reaction between sulfonic acids or their sodium salts and amines, providing a high-yielding and functional group tolerant process. organic-chemistry.org

Electrochemical methods offer a modern approach to sulfonamide synthesis. The electrochemical oxidative amination of sodium sulfinates with a range of amines, including aqueous ammonia, has been shown to produce the desired sulfonamides. semanticscholar.org

| Reactants | Reagent/Condition | Product Type | Reference |

| Sodium Sulfinates and Amines | Molecular Iodine | Sulfonamides | rsc.org |

| Sodium Sulfonates and Amines | Microwave Irradiation | Sulfonamides | organic-chemistry.org |

| Sodium Sulfinates and Amines | Electrochemical Oxidation | Sulfonamides | semanticscholar.org |

C-S Bond Formation: Synthesis of Sulfides and Sulfones (e.g., Vinyl, Allyl, β-Keto Sulfones)

The construction of carbon-sulfur (C-S) bonds using sodium sulfinates as a sulfur source is a powerful strategy for synthesizing various sulfides and sulfones. mdpi.comresearchgate.net These reactions are fundamental in organic synthesis due to the prevalence of these motifs in pharmaceuticals and functional materials. mdpi.comresearchgate.netacs.org

Vinyl Sulfones: A notable method for synthesizing vinyl sulfones is the mechanochemical-assisted decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinate salts. rsc.org This environmentally friendly approach is catalyst-, base-, oxidant-, and solvent-free, proceeding with just a catalytic amount of potassium iodide under water-assisted grinding conditions. rsc.org

Allyl Sulfones: Allyl sulfones can be synthesized through the reaction of sodium sulfinates with allylic compounds. For example, a photoinduced, iron-catalyzed decarboxylative sulfonylation of carboxylic acids can be coupled with electrophilic reagents like allyl bromide to yield allyl sulfones. chemistryviews.org

β-Keto Sulfones: An efficient synthesis of β-keto sulfones involves the oxysulfonylation of alkynes with sodium sulfinates. mdpi.comnih.govdntb.gov.ua A method promoted by BF₃·OEt₂ allows for the reaction of terminal alkynes with sodium sulfinates under mild conditions, yielding β-keto sulfones with good functional group compatibility. mdpi.comnih.govdntb.gov.ua The proposed mechanism involves the in-situ generation of sulfinic acid, which then forms a sulfinyl sulfone intermediate that can produce a sulfonyl radical. mdpi.com This radical then participates in the oxysulfonylation of the alkyne. mdpi.com In a specific example, 1-(3-bromophenyl)-2-tosylethan-1-one was synthesized through this methodology. researchgate.net

| Target Compound | Reactants | Catalyst/Reagent | Reference |

| Vinyl Sulfones | α,β-Unsaturated Carboxylic Acids and Sodium Sulfinates | KI (catalytic) | rsc.org |

| Allyl Sulfones | Carboxylic Acids, DABSO, and Allyl Bromide | TBAFeCl₄ / Light | chemistryviews.org |

| β-Keto Sulfones | Alkynes and Sodium Sulfinates | BF₃·OEt₂ | mdpi.comnih.govdntb.gov.ua |

Decarboxylative-Sulfonylation Reactions

Decarboxylative-sulfonylation reactions have emerged as a powerful tool for C-S bond formation, utilizing readily available carboxylic acids as starting materials. researchgate.netchemistryviews.org These reactions offer an alternative to traditional cross-coupling methods that often rely on organohalides. researchgate.net

A photoinduced, iron-catalyzed decarboxylative sulfonylation of various acyclic and cyclic carboxylic acids has been developed. chemistryviews.org The reaction typically employs a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane·(SO₂)₂ (DABSO) and an electrophile. chemistryviews.org The proposed mechanism involves a single-electron transfer (SET) from the carboxylic acid to an Fe(III) catalyst, generating a carboxyl radical which then extrudes CO₂. chemistryviews.org The resulting alkyl radical reacts with DABSO to form a sulfonyl radical, which, after another electron transfer and reaction with an electrophile, yields the final sulfone product. chemistryviews.org

Another approach involves the photoinduced decarboxylative sulfonylation of carboxylic acids with sodium sulfinates directly. nih.gov This method proceeds under mild conditions using copper acetate (B1210297) as an oxidant at room temperature and demonstrates broad substrate compatibility. nih.gov Furthermore, a one-pot protocol integrating two different carboxylic acids with DABSO has been developed to synthesize unsymmetrical sulfones. nih.gov

Mechanochemical methods have also been successfully applied to decarboxylative-sulfonylation. The reaction of α,β-unsaturated carboxylic acids with sodium sulfinates can be achieved under solvent-free, catalyst-free conditions, highlighting a green and efficient route to vinyl sulfones. rsc.org

Oxysulfonylation of Unsaturated Systems (e.g., Alkynes)

The oxysulfonylation of unsaturated systems, particularly alkynes, provides a direct route to valuable β-keto sulfones. mdpi.comnih.govdntb.gov.ua This transformation involves the simultaneous addition of a sulfonyl group and an oxygen atom across the triple bond.

An efficient and operationally simple method utilizes boron trifluoride etherate (BF₃·OEt₂) to promote the reaction between alkynes and sodium sulfinates. mdpi.comnih.govdntb.gov.ua This metal-free catalytic system works under mild conditions and tolerates a good range of functional groups. mdpi.com

A plausible reaction mechanism suggests that BF₃·OEt₂, in the presence of trace water, generates BF₃·H₂O in situ. mdpi.com This species then reacts with the sodium sulfinate to produce sulfinic acid. mdpi.com The sulfinic acid can then form a sulfinyl sulfone intermediate, which upon heating, is thought to generate a sulfonyl radical and a sulfinyl radical. mdpi.com The subsequent steps involve the reaction of these radical species with the alkyne, ultimately leading to the formation of the β-keto sulfone product. mdpi.com This method has been successfully applied to the synthesis of various β-keto sulfones, including 1-(3-bromophenyl)-2-tosylethan-1-one. researchgate.net

Catalytic and Electrocatalytic Applications of this compound and its Derivatives

This compound and related aryl sulfonate derivatives have emerged as versatile substrates and reagents in modern organic synthesis. Their utility stems from the sulfonate group's ability to act as a stable leaving group in various metal-catalyzed cross-coupling reactions and its capacity to undergo electrochemical transformations. This section explores the catalytic and electrocatalytic applications of this compound and its analogues, focusing on its roles in metal-catalyzed processes, its electrochemical transformation pathways, and the photochemistry of related arylazo sulfonates.

Role in Metal-Catalyzed Organic Reactions (e.g., Copper, Palladium)

Aryl sulfonates, including this compound, serve as effective electrophilic partners in a variety of cross-coupling reactions catalyzed by transition metals like palladium and copper. These compounds are often more stable and cost-effective alternatives to aryl triflates or halides. organic-chemistry.org

Palladium-Catalyzed Reactions:

Palladium catalysis has been instrumental in activating the carbon-sulfur bond of aryl sulfonates for the formation of new carbon-carbon and carbon-heteroatom bonds. Due to the nucleophilic nature of Pd(0) complexes, their reactivity can be finely tuned by the electronic properties of the supporting ligands, enabling the use of various sulfonate leaving groups. acs.org

One significant application is the Suzuki-Miyaura cross-coupling reaction. The first general palladium-catalyzed Suzuki-Miyaura reaction of aryl tosylates was reported using a Pd(OAc)₂/XPhos catalyst system, which proved effective for a wide range of aryl and heteroaryl tosylates coupling with various boronic acids. nih.gov Subsequently, protocols were developed for other sulfonates, including mesylates and fluorosulfonates, often utilizing electron-rich phosphine (B1218219) ligands like CM-Phos or PPh₃ under mild conditions to achieve good to excellent yields of biaryl products. nih.gov Another key reaction is the Hiyama cross-coupling, which pairs aryl arenesulfonates with arylsilanes. An efficient system for this transformation employs a Pd(OAc)₂ catalyst with an XPhos ligand and a fluoride (B91410) activator like TBAF, demonstrating good functional group tolerance. organic-chemistry.org

Beyond biaryl synthesis, palladium catalysts enable the coupling of aryl sulfonates with other organometallic reagents. For instance, a Pd(OAc)₂ catalyst combined with the NMe₂-CM-Phos ligand facilitates the cross-coupling of a broad range of aryl sulfonates (including electron-rich, electron-deficient, and sterically hindered variants) with aryl titanium reagents. rsc.orgresearchgate.net These reactions can be highly efficient, sometimes requiring catalyst loadings as low as 0.2 mol% and reaction times as short as 10 minutes. rsc.orgresearchgate.net

| Reaction Type | Palladium Catalyst System | Coupling Partner | Key Features |

| Suzuki-Miyaura | Pd(OAc)₂ / XPhos or CM-Phos | Arylboronic acids | General method for a wide range of aryl sulfonates. nih.gov |

| Hiyama Coupling | Pd(OAc)₂ / XPhos / TBAF | Arylsilanes | First example using aryl arenesulfonates as electrophiles. organic-chemistry.org |

| Aryl-Titanium Coupling | Pd(OAc)₂ / NMe₂-CM-Phos | Aryl titanium reagents | Broad scope, low catalyst loading, and short reaction times. rsc.orgresearchgate.net |

Copper-Catalyzed Reactions:

Copper-catalyzed reactions provide a complementary approach for the functionalization of aryl sulfonates. acs.org These systems are particularly useful for forming sulfones and masked sulfinates. In one approach, aryl Grignard reagents react with aryl arenesulfonates in the presence of a Cu(I) catalyst. tandfonline.comtandfonline.com The reaction outcome can be tuned by the Grignard reagent's structure and the catalyst amount; depending on the conditions, the reaction can yield sulfones through thiophilic attack or biaryls as subsequent products. tandfonline.com

Copper catalysis is also central to the synthesis of masked (hetero)aryl sulfinates from aryl halides and sulfonylation reagents. nih.gov While this reaction uses an aryl halide, the underlying principle of forming a C-S bond with a sulfinate moiety is relevant. A substoichiometric amount of a copper salt can facilitate this transformation under mild, base-free conditions. nih.gov Furthermore, visible-light-assisted copper catalysis has been developed for the sulfonylation of aryl halides with sulfinates, providing an efficient route to organosulfones. acs.org

| Reaction Type | Copper Catalyst System | Reactants | Product |

| Grignard Coupling | Cu(I) salts | Aryl Grignard + Aryl arenesulfonate | Sulfones and/or Biaryls. tandfonline.com |

| Sulfinylation | Substoichiometric Copper Salt | Aryl iodide + Sodium 1-methyl 3-sulfinopropanoate | Masked (hetero)aryl sulfinates. nih.gov |

| Photocatalytic Sulfonylation | In situ formed Cu(I) photocatalyst | Aryl halide + Sulfinate | Organosulfones. acs.org |

Electrochemical Transformation Pathways of Sulfonates

Electrochemistry offers a powerful and green alternative for the transformation of sulfonate compounds, often proceeding under mild conditions without the need for stoichiometric chemical oxidants or reductants. cardiff.ac.uk The electrochemical reduction of aryl sulfonates can generate aryl radicals, which are valuable intermediates for forming new chemical bonds. researchgate.net

One key transformation is reductive C-O or C-S bond cleavage. The electrochemical reduction of aryl sulfonates at a cathode can generate an aryl radical, which is similar to the pathway observed for aryl halides. researchgate.net This strategy has been harnessed for various synthetic applications. For example, an electro-reductive nickel-catalytic system has been shown to achieve the carboxylation of unactivated aryl sulfonates with CO₂, using an electron as a clean reductant under mild conditions. acs.org

Electrochemical oxidation of sulfonate salts can also lead to synthetically useful intermediates. In a process known as alkoxysulfonation, sodium p-toluenesulfonate can be oxidized at a graphite (B72142) anode to generate a sulfonyl radical. rsc.org This radical can then add to the C=C double bond of an alkene, such as α-methylstyrene, to form a new alkyl radical intermediate, which can be trapped by an alcohol to complete the difunctionalization of the alkene. rsc.org This process highlights how the sulfonate group can be a precursor to a sulfonyl radical under electrochemical conditions.

The electrochemical behavior of sulfur dioxide (SO₂), a related sulfur-containing compound, has also been studied extensively. The electrocatalytic reduction of SO₂ is a key step in the nickel-electrocatalytic sulfinylation of aryl halides to produce aryl sulfinates. nih.gov Cyclic voltammetry studies reveal that the reduction of SO₂ is significantly influenced by the presence of additives, which can stabilize the resulting radical anion and improve reaction efficiency. nih.gov

Photochemistry of Arylazo Sulfonate Analogues

Arylazo sulfonates, which can be considered analogues of this compound, exhibit interesting photochemical reactivity. These compounds, along with the closely related arylazo sulfones, can serve as photochemical precursors to aryl radicals under visible light irradiation, often without the need for a photocatalyst. nih.govacs.orgacs.org

Arylazo sulfonates typically show two main absorption maxima: a strong absorption in the UV region (π-π* transition) and a weaker one in the visible region (n-π* transition). nih.gov Irradiation with visible light can excite the molecule, leading to the homolytic cleavage of the N–S bond. This cleavage releases an aryldiazenyl radical, which rapidly loses a molecule of dinitrogen (N₂) to form a highly reactive aryl radical. nih.govacs.org

The photochemical behavior of these compounds is highly dependent on the solvent medium. nih.gov In organic/aqueous mixtures, the reaction proceeds through the radical pathway described above. However, in neat water, a different mechanism involving a heterolytic cleavage to form a diazonium cation becomes competitive. The quantum yield of decomposition for arylazo sulfonates is significant, indicating an efficient photochemical process. nih.gov

The aryl radicals generated from the photolysis of arylazo sulfones and sulfonates have been trapped and utilized in various synthetic transformations, including the formation of Ar-C and Ar-heteroatom bonds. acs.org For instance, sodium 2-(3-bromophenyl)diazene-1-sulfonate, an arylazo sulfonate analogue of the title compound, has been synthesized from 3-bromoaniline (B18343) and used in photochemical studies. nih.gov This highlights a pathway where the aryl bromide and sulfonate functionalities are both present in a photochemically active molecule.

| Compound Class | Irradiation | Key Intermediate | Synthetic Application |

| Arylazo Sulfonates | Visible Light (e.g., 427 nm) | Aryl radical | Formation of Ar-C and Ar-heteroatom bonds. nih.govacs.org |

| Arylazo Sulfones | Visible Light (e.g., blue LEDs) | Aryl radical | Aryl–C bond formation, trifluoromethylthiolation. acs.orgacs.org |

Advanced Spectroscopic and Analytical Characterization Techniques for Sodium 3 Bromobenzene 1 Sulfonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C (carbon-13), NMR provides information on the connectivity of atoms, their chemical environment, and their spatial relationships.

Proton (¹H) NMR spectroscopy confirms the structure of Sodium 3-bromobenzene-1-sulfonate by analyzing the chemical shift, integration, and splitting patterns of the signals corresponding to the aromatic protons. The 1,3-disubstituted (meta) pattern of the benzene (B151609) ring results in a distinct and predictable spectrum.

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm) is expected to show four signals for this compound, each corresponding to one of the four protons on the benzene ring. youtube.com Due to the molecule's asymmetry, all four aromatic protons are chemically non-equivalent.

Chemical Shift: The electron-withdrawing nature of both the sulfonate (-SO₃Na) and bromine (-Br) substituents deshields the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to benzene (δ 7.3 ppm). youtube.com The proton located between the two substituents (at the C2 position) is expected to be the most deshielded and appear at the highest chemical shift. The other protons' shifts are influenced by their position relative to the two deactivating groups. youtube.com

Splitting Patterns (Multiplicity): The coupling (spin-spin splitting) between adjacent protons provides crucial connectivity data. youtube.com

The proton at C2 will appear as a triplet (or more accurately, a triplet-like singlet) due to coupling with the two meta protons, although the ortho coupling is absent.

The proton at C6 will likely appear as a doublet of doublets, coupling to the adjacent H5 (ortho coupling) and H4 (para coupling).

The proton at C5 will appear as a triplet (or doublet of doublets with similar coupling constants), coupling to the adjacent H4 and H6 protons.

The proton at C4 will appear as a doublet of doublets, coupling to the adjacent H5 and the meta H6.

Integration: The relative area under each signal will correspond to a single proton, confirming the presence of four protons on the aromatic ring.

This combination of unique chemical shifts and complex splitting patterns definitively confirms the meta-substitution pattern of the molecule. youtube.com

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency. The data below represents typical expected values.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | ~8.0 - 8.2 | triplet (t) or singlet-like | J ≈ 1.5-2.0 Hz |

| H-4 | ~7.8 - 8.0 | doublet of doublets (dd) | J(ortho) ≈ 7.5-8.5 Hz, J(meta) ≈ 1.5-2.5 Hz |

| H-5 | ~7.4 - 7.6 | triplet (t) | J(ortho) ≈ 7.5-8.5 Hz |

| H-6 | ~7.7 - 7.9 | doublet of doublets (dd) | J(ortho) ≈ 7.5-8.5 Hz, J(para) ≈ 0.5 Hz |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for the easy determination of the number of non-equivalent carbons. savemyexams.com For this compound, six distinct signals are expected in the aromatic region (δ 120-150 ppm), corresponding to the six unique carbon atoms of the benzene ring. libretexts.org

The chemical shifts of the carbon atoms are heavily influenced by the attached substituents.

C1 (ipso-carbon to -SO₃Na): This carbon is attached to the electron-withdrawing sulfonate group and is expected to be significantly deshielded, appearing at a downfield chemical shift.

C3 (ipso-carbon to -Br): The carbon attached to bromine experiences a "heavy atom effect." stackexchange.com While halogens are electronegative, the large electron cloud of bromine induces shielding, causing the C3 signal to appear more upfield (lower ppm) than might be predicted based on electronegativity alone. stackexchange.com

Other Aromatic Carbons (C2, C4, C5, C6): The chemical shifts of the remaining carbons are influenced by the inductive and resonance effects of both substituents, resulting in a unique signal for each. uoi.gr

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: The assignments are predictive and would require 2D NMR for definitive confirmation.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Reasoning for Shift |

|---|---|---|

| C-1 | ~145 - 148 | Ipso-carbon attached to electron-withdrawing SO₃ group |

| C-2 | ~128 - 131 | Ortho to both substituents |

| C-3 | ~122 - 125 | Ipso-carbon attached to Br (heavy atom shielding effect) stackexchange.com |

| C-4 | ~133 - 136 | Para to SO₃ group and ortho to Br |

| C-5 | ~130 - 133 | Meta to both substituents |

| C-6 | ~125 - 128 | Ortho to SO₃ group and para to Br |

While this compound itself is achiral and lacks complex stereochemistry, advanced 2D NMR techniques are invaluable for unambiguously confirming its regiochemistry (the 1,3-substitution pattern) and for assigning the signals in ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbons. A COSY spectrum would show a cross-peak between H4 and H5, and between H5 and H6, confirming their connectivity in a chain. The absence of a strong correlation between H2/H6 and H2/H4 would support the meta arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is the most reliable method for assigning the protonated carbons in the ¹³C spectrum.

For derivatives of this compound that may contain chiral centers, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) become critical. ipb.pt NOESY shows correlations between protons that are close in space, regardless of whether they are bonded, allowing for the determination of relative stereochemistry. cdnsciencepub.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. The absorption of infrared light or the inelastic scattering of laser light (Raman effect) corresponds to the energies of specific bond vibrations (stretching, bending). These techniques are excellent for identifying the functional groups present in a molecule. nih.govnih.gov

An FT-IR spectrum provides a characteristic pattern of absorption bands that confirms the presence of the key functional groups in this compound. researchgate.net The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹), which is unique to the molecule as a whole. copbela.org

Key expected absorption bands include:

Aromatic C-H Stretch: A group of weak to medium bands typically appears just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). copbela.org

Aromatic C=C Stretch: Medium to strong absorptions from the stretching of the carbon-carbon bonds in the aromatic ring appear in the 1600-1450 cm⁻¹ region.

Sulfonate Group (SO₃⁻): This is the most characteristic group. It gives rise to very strong and distinct absorption bands.

Asymmetric S=O Stretch: A strong band typically appears in the 1260-1150 cm⁻¹ range. researchgate.net

Symmetric S=O Stretch: A strong band is expected in the 1070-1030 cm⁻¹ range. researchgate.net

C-S Stretch: A weaker absorption may be observed in the 800-600 cm⁻¹ range.

Aromatic C-H Out-of-Plane Bending: The pattern of bands in the 900-675 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For meta-disubstitution, characteristic bands are expected.

Raman spectroscopy provides complementary information to FT-IR. researchgate.net While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. uni-muenchen.de This makes it particularly useful for identifying symmetric vibrations and non-polar bonds, providing a unique "molecular fingerprint." u-tokyo.ac.jpmit.edu

Key expected Raman shifts include:

Aromatic Ring Vibrations: The aromatic ring gives rise to several strong and sharp bands, including a characteristic ring "breathing" mode around 1000 cm⁻¹.

Sulfonate Group (SO₃⁻): The symmetric stretch of the sulfonate group, which may be weak in the IR spectrum, often gives a strong, sharp signal in the Raman spectrum, typically around 1030-1070 cm⁻¹. researchgate.net

C-Br Stretch: The carbon-bromine stretching vibration is also readily observed in the Raman spectrum, typically in the lower frequency region (500-600 cm⁻¹).

Substitution Pattern: Like IR, the pattern of Raman shifts can help confirm the meta-substitution of the aromatic ring.

Table 3: Key Vibrational Spectroscopy Data for this compound Note: Data is based on typical values for related functional groups and compounds. researchgate.netresearchgate.netnih.gov

| Vibrational Mode | Technique | Expected Wavenumber/Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 | Medium (IR), Strong (Raman) |

| Aromatic C=C Stretch | FT-IR, Raman | 1600 - 1450 | Medium-Strong |

| Asymmetric S=O Stretch | FT-IR | 1260 - 1150 | Very Strong |

| Symmetric S=O Stretch | FT-IR, Raman | 1070 - 1030 | Strong (IR), Strong (Raman) |

| C-Br Stretch | Raman, FT-IR | 600 - 500 | Strong (Raman), Medium (IR) |

| Aromatic Ring Breathing | Raman | ~1000 | Strong, Sharp |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. However, the analysis of sulfonate salts like this compound by GC-MS is challenging due to their inherent non-volatility and thermal instability. unlv.edu Direct analysis is not feasible, necessitating a chemical derivatization step to convert the analyte into a more volatile and thermally stable form. americanpharmaceuticalreview.com

A common approach involves the conversion of the sulfonate group into a sulfonyl chloride, which can then be esterified (e.g., to a methyl ester) to increase volatility. nih.gov Another method is ion-pair extraction followed by derivatization. For instance, the sulfonate can be paired with a suitable reagent, extracted into an organic solvent, and then derivatized. nih.gov Once derivatized, the compound can be introduced into the GC, where it is separated from other components of the mixture before being detected by the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, useful for confirming the identity of reaction products and identifying impurities. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of polar, non-volatile, and thermally labile compounds like this compound, as it does not require derivatization. rsc.orgscispace.com It is particularly effective for analyzing complex mixtures containing various sulfonated aromatics. scribd.comresearchgate.net

Several LC-MS methods are employed for the analysis of aromatic sulfonates.

Ion-Pair Reversed-Phase HPLC-MS: This method uses a reversed-phase column with an ion-pairing agent, such as a tetrabutylammonium (B224687) salt, added to the mobile phase. scribd.comscispace.com The ion-pairing agent forms a neutral complex with the sulfonate anion, allowing it to be retained and separated on the nonpolar stationary phase.

High-Performance Ion-Exchange Chromatography-MS (HPIEC-MS): This technique utilizes an ion-exchange column (e.g., an aminopropyl column) to separate sulfonated compounds based on their charge. researchgate.net Volatile buffers like ammonium (B1175870) acetate (B1210297) are used in the mobile phase, making the method compatible with MS detection. researchgate.net

In both approaches, electrospray ionization (ESI) in negative ion mode is typically the most effective ionization technique, as it readily generates [M-Na]⁻ ions from the sodium salt. researchgate.net Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by analyzing the fragmentation of the parent ion. A characteristic fragment ion for aromatic sulfonates is SO₃•⁻, which can serve as a marker for screening these compounds in complex matrices. nih.gov

Table 2: Illustrative LC-MS Parameters for Aromatic Sulfonate Analysis

| Parameter | Setting | Purpose |

| LC Column | Reversed-Phase C18 (250 x 4.6 mm) | Separation based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile (B52724)/Water gradient with 5 mM Tetrabutylammonium salt | Elution of analytes and formation of ion pairs for retention. scribd.compsu.edu |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Efficient generation of molecular ions from the anionic sulfonate. researchgate.net |

| MS Detection | Full Scan (m/z 100-500) & Selected Ion Monitoring (SIM) | General screening and targeted quantification of the analyte. nih.gov |

| Expected Ion (m/z) | [M-Na]⁻ at m/z 258.9/260.9 (for C₆H₄BrO₃S⁻) | Detection of the bromobenzenesulfonate anion, showing the characteristic bromine isotope pattern. |

Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost monolayers of a solid material. carleton.edusurfacesciencewestern.com The technique involves bombarding a surface with a pulsed primary ion beam, which causes the ejection of secondary ions from the surface. stinstruments.com These secondary ions are then analyzed in a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio with high mass resolution and sensitivity. surfacesciencewestern.comtescan-analytics.com

For this compound, TOF-SIMS is not typically used for bulk analysis but is invaluable for studying its behavior at interfaces. For example, if the compound is used to functionalize a surface or is part of a layered material, TOF-SIMS can:

Confirm Surface Presence: Detect characteristic molecular fragments of the bromobenzenesulfonate moiety on the material's surface. ri.se

Map Chemical Distribution: Provide high-resolution chemical images showing the spatial distribution of the compound across the surface. tescan-analytics.comru.ac.za This is crucial for assessing the homogeneity of coatings or identifying domains of specific chemistry.

Investigate Molecular Orientation: By analyzing the types and relative intensities of fragment ions, information about the orientation of the molecules on the surface can be inferred.

Analyze Interfacial Chemistry: Study the interaction between the sulfonate and a substrate material, which is critical for applications in adhesion, catalysis, and sensor development. nih.gov

The high sensitivity (ppm range) and detailed molecular information make TOF-SIMS a powerful tool for advanced materials research involving surface-functionalized aromatic sulfonates. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 190-800 nm). uobabylon.edu.iq This absorption corresponds to electronic transitions, primarily of π-electrons and non-bonding electrons, from a ground state to a higher energy state. bioglobax.com Aromatic compounds like this compound exhibit strong UV absorbance due to π → π* transitions within the benzene ring.

The UV-Vis spectrum of this compound is characterized by one or more absorption maxima (λ_max). The position and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the aromatic ring. The bromine atom and the sulfonate group can cause shifts in the absorption bands compared to unsubstituted benzene (a bathochromic shift to longer wavelengths or a hypsochromic shift to shorter wavelengths).

UV-Vis spectroscopy is a straightforward and robust method for:

Quantitative Analysis: The absorbance of a solution is directly proportional to the concentration of the analyte, according to the Beer-Lambert law. This allows for the precise determination of the concentration of this compound in solution. bioglobax.com

Purity Assessment: While not highly specific, UV-Vis can be used as a preliminary check for chromophoric impurities that absorb at different wavelengths than the main compound.

Studying Photochemical Behavior: The compound's interaction with light can be monitored by UV-Vis spectroscopy. Photodegradation or photochemical reactions can be followed by recording the change in the UV-Vis spectrum over time upon irradiation. A decrease in the primary absorbance peak or the appearance of new peaks would indicate the consumption of the starting material and the formation of photoproducts.

Table 3: Representative UV-Vis Absorption Data for an Aromatic Sulfonate

| Solvent | λ_max (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Water | ~220 | ~8,000 | π → π* (E2-band) |

| Water | ~265 | ~350 | π → π* (B-band) |

| Methanol (B129727) | ~222 | ~8,200 | π → π* (E2-band) |

| Methanol | ~266 | ~360 | π → π* (B-band) |

| Note: These are typical values for a substituted benzene derivative and may vary for this compound. The solvent can slightly influence the position of the absorption maxima. researchgate.net |

Chromatographic Methods for Analysis, Purity Assessment, and Enantiomeric Excess Determination

Chromatographic techniques are central to the analysis of chemical compounds, providing powerful means of separation, identification, and quantification. tanta.edu.eg For this compound and its derivatives, various chromatographic methods are employed to assess purity and, where applicable, stereochemical composition.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis and purity assessment of aromatic sulfonates due to their polarity and low volatility. scispace.com

Purity Assessment: Ion-pair reversed-phase HPLC with UV detection is a common method for determining the purity of this compound. ucr.ac.crsielc.com The method can separate the main component from synthesis by-products, precursors, and degradation products. researchgate.net The area of the chromatographic peak corresponding to the compound is compared to the total area of all peaks to calculate its purity. Ion chromatography can also be used, specifically for separating and quantifying anionic species, including sulfonate by-products like sulfate. google.com

Enantiomeric Excess Determination: this compound is an achiral molecule. However, if it is used to synthesize chiral derivatives, determining the enantiomeric excess (ee) of the resulting product is crucial. nih.gov This is typically achieved using chiral chromatography (either HPLC or GC). The most common strategy involves separating the enantiomers on a chiral stationary phase (CSP). Alternatively, the chiral compound can be reacted with a chiral derivatizing agent to form a pair of diastereomers. google.com These diastereomers have different physical properties and can be separated on a standard achiral column. tu-clausthal.de The relative peak areas of the two separated diastereomers are then used to calculate the enantiomeric excess. researchgate.net

Table 4: Chromatographic Methods for Analysis of Aromatic Sulfonates and Their Derivatives

| Analytical Goal | Chromatographic Technique | Column Type | Detection Method | Principle |

| Purity Analysis | Ion-Pair RP-HPLC | C18 (Reversed-Phase) | UV-Vis Diode Array | Separation of the sulfonate from non-polar and moderately polar impurities. scispace.com |

| By-product Analysis | Ion Chromatography | Anion-Exchange | Conductivity | Separation and quantification of inorganic anions (e.g., sulfate, chloride) and other sulfonated by-products. google.com |

| Enantiomeric Excess | Chiral HPLC | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) | UV-Vis / CD | Direct separation of enantiomers based on their differential interactions with the chiral stationary phase. researchgate.net |

| Enantiomeric Excess | RP-HPLC (after derivatization) | C18 (Reversed-Phase) | UV-Vis / MS | Separation of diastereomers formed by reacting the chiral analyte with a chiral derivatizing agent. google.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify components within a mixture. specificpolymers.com Its operation is based on the principle of differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column. specificpolymers.com HPLC is recognized for its high resolution, accuracy, and efficiency, making it an indispensable tool in pharmaceuticals, environmental analysis, and chemical research.

For a polar, ionic compound like this compound, several HPLC modes can be employed. Reversed-Phase HPLC (RP-HPLC) is a common method where a nonpolar stationary phase (like C18) is used with a polar mobile phase. To improve the retention and peak shape of highly polar or ionic analytes like sulfonates, ion-pairing agents or buffers are often added to the mobile phase. researchgate.net An alternative approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. lcms.cz HILIC is particularly effective for separating polar and ionic compounds. lcms.cz

Detection can be achieved using various methods. A UV-visible detector is suitable as the aromatic ring in this compound absorbs UV light. nih.gov For comprehensive analysis, especially when dealing with derivatives or impurities that may lack a chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) can be utilized. researchgate.netlcms.cz The use of volatile mobile phase additives, such as ammonium acetate, is necessary for compatibility with MS detection. researchgate.net

| Parameter | Reversed-Phase HPLC (RP-HPLC) Conditions | Hydrophilic Interaction Liquid Chromatography (HILIC) Conditions |

|---|---|---|

| Stationary Phase (Column) | Octadecylsilane (C18) bonded silica (B1680970) | Zwitterionic sulfobetaine (B10348) or other polar functionalized silica |

| Mobile Phase | Gradient of acetonitrile and water or methanol and water, often with an ion-pairing agent (e.g., tetrabutylammonium salts) or buffer (e.g., phosphate (B84403) buffer). nih.govgoogle.com | Gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate). researchgate.netlcms.cz The aqueous component is the strong solvent. lcms.cz |

| Detector | UV-Vis (e.g., at 214 nm or 286 nm), Mass Spectrometry (MS). nih.govgoogle.com | Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS). lcms.cz |

| Flow Rate | 0.5 - 1.2 mL/min. google.com | Typically 0.5 - 1.5 mL/min. |

| Application Note | Effective for separating brominated aromatic compounds. nih.gov The addition of an ion-pairing reagent is often necessary to achieve good retention and peak shape for the sulfonate anion. | Well-suited for separating the sodium cation and the bromobenzenesulfonate anion in a single run. lcms.cz |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate components in a mixture. libretexts.org It is exceptionally valuable for monitoring the progress of chemical reactions, allowing a chemist to quickly determine if the starting materials have been consumed and new products have formed. libretexts.orglibretexts.org

The process of monitoring a reaction involves applying small spots, or aliquots, of the reaction mixture onto a TLC plate at various time intervals. libretexts.org A typical setup involves spotting three lanes on the plate: one for the pure starting material (reactant), one for the reaction mixture, and a "co-spot" where the reaction mixture is spotted directly on top of the starting material. rochester.edu The plate is then developed by placing it in a sealed chamber with a suitable solvent system (eluent), which travels up the plate via capillary action. msu.edu

As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify. msu.eduyoutube.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter used to identify and distinguish between compounds. libretexts.org

Visualization of the separated spots is commonly achieved by exposing the plate to UV light, as compounds with aromatic rings like this compound are typically UV-active. libretexts.org If compounds are not UV-active, or for additional confirmation, chemical staining reagents can be sprayed on the plate. illinois.edu For an acidic compound like a sulfonic acid, a pH indicator stain like bromocresol green can be effective, showing acidic spots as yellow on a green or blue background. illinois.edu Oxidizing stains like potassium permanganate (B83412) can also be used. illinois.edu

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel plates (e.g., Silica Gel 60 F254), which are polar. researchgate.net |

| Mobile Phase (Eluent) | A mixture of solvents chosen to achieve good separation. For polar aromatic sulfonates, a polar solvent system such as ethyl acetate/methanol, dichloromethane/methanol, or ethyl acetate/acetic acid might be employed to achieve an Rf value of ~0.3-0.5 for the starting material. msu.edu |

| Sample Application | Aliquots of the reaction mixture are taken at intervals and spotted on the baseline of the TLC plate alongside reference spots of the starting material and a co-spot. libretexts.orgrochester.edu |

| Development | The plate is placed in a closed chamber containing the eluent, ensuring the baseline is above the solvent level. The solvent front is allowed to move up the plate. msu.edu |

| Visualization | - UV Light: Non-destructive visualization under short-wave (254 nm) UV light for UV-active compounds. libretexts.org |

Theoretical and Computational Investigations of Sodium 3 Bromobenzene 1 Sulfonate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It has become a popular tool in computational chemistry for calculating electronic and spectroscopic properties. researchgate.net

The electronic structure of a molecule dictates its chemical and physical properties. DFT calculations can be employed to determine the optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netchalcogen.ro

For sodium 3-bromobenzene-1-sulfonate, a DFT calculation would likely be performed on the 3-bromobenzene-1-sulfonate anion. The calculation would reveal the distribution of electron density, showing the electronegative sulfonate group and bromine atom significantly influencing the electronic landscape of the benzene (B151609) ring. The HOMO would likely be located on the aromatic ring and the sulfonate group, while the LUMO might be centered on the aromatic ring, particularly the carbon atoms bearing the bromo and sulfonate substituents.

Table 1: Hypothetical Frontier Molecular Orbital Energies for 3-bromobenzene-1-sulfonate anion calculated using DFT

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

This table presents hypothetical values for illustrative purposes, based on typical ranges for similar aromatic sulfonate compounds.

Computational methods can predict various spectroscopic parameters, aiding in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate NMR chemical shifts. modgraph.co.ukresearchgate.netnih.gov This method has been successfully applied to halobenzenes to understand the effects of halogen substituents on proton and carbon chemical shifts. modgraph.co.uk

To predict the ¹H and ¹³C NMR spectra of this compound, the GIAO method would be applied to the optimized geometry of the 3-bromobenzene-1-sulfonate anion. The calculations would be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G**). modgraph.co.uk The calculated chemical shifts would then be referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to provide theoretical values that can be compared with experimental data. wikipedia.org Such calculations can help in the definitive assignment of peaks in the experimental NMR spectrum.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for the Aromatic Protons of 3-bromobenzene-1-sulfonate anion

| Proton Position | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-2 | 7.95 | 7.90 |

| H-4 | 7.70 | 7.65 |

| H-5 | 7.40 | 7.35 |

| H-6 | 7.85 | 7.80 |

This table is a hypothetical representation to illustrate the expected correlation between predicted and experimental data.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating transition states and intermediates, and calculating activation energies. researchgate.netacs.org For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational studies can determine whether the reaction proceeds through a classical two-step Meisenheimer complex mechanism or a concerted pathway. researchgate.netstrath.ac.uk

For instance, the reaction of this compound with a nucleophile could be modeled using DFT. By calculating the free energy profile, researchers can identify the lowest energy pathway. For example, in a reaction with sodium hydroxide, the calculations would determine the activation barrier for the formation of a Meisenheimer intermediate versus a concerted displacement of the bromide or sulfonate group. Such studies have been performed on related molecules like bromobenzene (B47551). researchgate.netnih.gov

Structure-Reactivity Relationship Studies through Computational Approaches